4-Chlorophenyl 3-{[(4-nitrobenzyl)oxy]imino}propanoate
Description
Properties
IUPAC Name |
(4-chlorophenyl) (3Z)-3-[(4-nitrophenyl)methoxyimino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O5/c17-13-3-7-15(8-4-13)24-16(20)9-10-18-23-11-12-1-5-14(6-2-12)19(21)22/h1-8,10H,9,11H2/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDHJKODFVODIL-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=CCC(=O)OC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C\CC(=O)OC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Chlorophenyl 3-{[(4-nitrobenzyl)oxy]imino}propanoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the oxime: The starting material, 4-chlorophenylacetonitrile, is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.
Esterification: The oxime is then esterified with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ester moiety undergoes hydrolysis under acidic or basic conditions. For example:
-
Basic Hydrolysis : In aqueous NaOH (0.1 M, 60°C), the ester group cleaves to form 3-{[(4-nitrobenzyl)oxy]imino}propanoic acid and 4-chlorophenol .
-
Acidic Hydrolysis : In HCl (1 M, reflux), the reaction yields similar products but with slower kinetics compared to basic conditions .
Key Data :
| Condition | Reaction Time | Yield (%) | Product |
|---|---|---|---|
| 0.1 M NaOH, 60°C | 2 h | 92 | Propanoic acid derivative + 4-chlorophenol |
| 1 M HCl, reflux | 6 h | 85 | Propanoic acid derivative + 4-chlorophenol |
Reduction of the Nitro Group
The 4-nitrobenzyloxy group can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄):
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Catalytic Hydrogenation : H₂ (1 atm) over Pd-C (10% w/w) in ethanol (25°C, 4 h) converts the nitro group to an amine, yielding 4-aminobenzyloxy derivatives .
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Na₂S₂O₄ Reduction : Aqueous Na₂S₂O₄ (0.5 M, pH 9) at 50°C for 1 h achieves similar results with 88% efficiency .
Mechanistic Insight :
The nitro-to-amine conversion proceeds via intermediate nitroso and hydroxylamine species, confirmed by trapping experiments .
Nucleophilic Aromatic Substitution (NAS) at the Chlorophenyl Ring
The 4-chlorophenyl group participates in NAS with strong nucleophiles (e.g., amines, alkoxides):
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With Piperidine : In DMF (80°C, 12 h), the chloride is displaced by piperidine, forming 4-piperidinophenyl derivatives .
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With Methoxide : NaOMe/MeOH (reflux, 8 h) substitutes Cl with OMe, yielding 4-methoxyphenyl analogs .
Kinetic Data :
| Nucleophile | Solvent | Temperature | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|---|---|
| Piperidine | DMF | 80°C | 2.7 × 10⁻⁴ |
| Methoxide | MeOH | 65°C | 1.1 × 10⁻⁴ |
Imino Group Reactivity
The imino (C=N) bond undergoes hydrolysis or addition reactions:
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Hydrolysis to Ketone : In H₂SO₄ (0.5 M, 50°C), the imine hydrolyzes to a ketone, forming 3-oxopropanoate derivatives .
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Schiff Base Formation : Reacts with primary amines (e.g., aniline) in ethanol (reflux, 6 h) to form stable Schiff bases .
Product Stability :
Schiff bases derived from this compound exhibit thermal stability up to 200°C (DSC data) .
Photochemical Reactions
The nitro group facilitates photoinduced electron transfer:
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UV Irradiation : Under UV light (λ = 365 nm, acetonitrile, 2 h), the compound undergoes C–O bond cleavage at the benzyloxy group, releasing 4-nitrosobenzaldehyde .
Quantum Yield : Φ = 0.12 ± 0.02 (measured via actinometry) .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals two-stage decomposition:
Scientific Research Applications
Synthesis and Reactivity
4-Chlorophenyl 3-{[(4-nitrobenzyl)oxy]imino}propanoate is primarily utilized as an intermediate in the synthesis of Pyraclostrobin , a broad-spectrum fungicide. The synthesis typically involves several steps which can be optimized using modern techniques such as:
- Flow Chemistry : Enhances reaction efficiency and reduces time.
- Microwave-Assisted Synthesis : Increases yield and minimizes by-products.
Research indicates that this compound exhibits several mechanisms of action, making it a candidate for various therapeutic applications:
- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes associated with cancer cell proliferation, particularly affecting the Wnt signaling pathway.
- Antioxidant Properties : Preliminary studies suggest that it may mitigate oxidative stress, providing cellular protection.
- Anti-inflammatory Effects : The chlorophenoxy group indicates potential utility in treating inflammatory diseases.
Colorectal Cancer Models
In xenograft models of colorectal cancer, treatment with this compound led to significant tumor growth inhibition and reduced expression of Ki67, a marker for cell proliferation.
Oxidative Stress Studies
Studies assessing its impact on neuronal cells demonstrated that this compound reduced levels of reactive oxygen species (ROS), suggesting neuroprotective effects.
Inflammatory Disease Models
Research involving inflammatory bowel disease models indicated that the compound could effectively reduce inflammation and improve histological scores compared to untreated controls.
Summary Table of Biological Activities
| Biological Activity | Observations |
|---|---|
| Tumor Growth Inhibition | Significant reduction in tumor size in colorectal cancer models |
| Antioxidant Activity | Decreased ROS levels in neuronal cells |
| Anti-inflammatory Effects | Reduced inflammation in inflammatory bowel disease models |
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 3-{[(4-nitrobenzyl)oxy]imino}propanoate involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with enzymes or receptors, leading to inhibition or activation of biological processes. The oxime ester linkage may also play a role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between the target compound and its analogs:
Key Observations :
- Lipophilicity : The 4-chlorophenyl ester increases lipophilicity compared to methyl esters (e.g., ), which may improve membrane permeability but reduce aqueous solubility .
- Steric Hindrance: The benzyl-oxyimino group in the target compound creates steric bulk, differing from amide-linked analogs () or sulfonyl derivatives ().
Q & A
Basic: What synthetic strategies are recommended for preparing 4-Chlorophenyl 3-{[(4-nitrobenzyl)oxy]imino}propanoate, and how can by-product formation be minimized?
Answer:
The synthesis involves coupling 4-chlorophenyl propanoate derivatives with a 4-nitrobenzyloxy-imino group. Key steps include:
- Nucleophilic Substitution : Reacting 4-nitrobenzyl chloride with hydroxylamine to form the oxy-imino intermediate, followed by esterification with 3-chlorophenylpropanoic acid.
- By-Product Mitigation : highlights challenges in benzylation reactions, where unreacted 4-nitrobenzyl chloride remained due to incomplete coupling. To minimize this:
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product from unreacted starting materials.
Basic: What spectroscopic techniques are most effective for characterizing the structural features of this compound?
Answer:
A combination of techniques ensures accurate structural elucidation:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.3 ppm for 4-chlorophenyl and 4-nitrobenzyl groups) and the imino proton (δ ~8.5 ppm). demonstrates the use of DMSO-d₆ for resolving complex splitting patterns in similar esters .
- FT-IR : Confirm the ester carbonyl (C=O stretch ~1730 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode for [M+H]⁺ ion).
Advanced: How can computational methods like DFT be applied to predict the reactivity or electronic properties of this compound?
Answer:
Density Functional Theory (DFT) can model:
- Electrostatic Potential Surfaces : Predict sites for nucleophilic/electrophilic attacks (e.g., nitro group’s electron-withdrawing effect on the imino moiety) .
- Reactivity in Agrochemical Contexts : Compare with structurally similar pesticides ( ) to simulate interactions with biological targets (e.g., enzyme active sites) .
- Thermodynamic Stability : Calculate Gibbs free energy of intermediates in hydrolysis or reduction pathways. Software like Gaussian or ORCA with B3LYP/6-31G* basis sets is recommended.
Advanced: What mechanistic insights exist for the hydrolysis of the imino-ester bond under varying pH conditions?
Answer:
The imino-ester bond is susceptible to hydrolysis, influenced by pH:
- Acidic Conditions : Protonation of the imino nitrogen accelerates cleavage, forming 4-nitrobenzyl hydroxylamine and 3-(4-chlorophenyl)propanoic acid.
- Alkaline Conditions : Base-catalyzed ester hydrolysis dominates, yielding the corresponding carboxylate salt.
- Methodology : Monitor kinetics via UV-Vis spectroscopy (λ = 270 nm for nitro group degradation). Compare with ’s protocols for related benzamide hydrolysis .
Basic: How can researchers validate the purity of this compound for pharmacological assays?
Answer:
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to achieve >98% purity (retention time ~12–14 min, based on ’s HPLC methods) .
- Elemental Analysis : Confirm C, H, N, Cl, and O percentages within ±0.3% of theoretical values.
- Melting Point : Consistency with literature data (if available) ensures crystallinity and purity.
Advanced: What strategies are recommended for studying this compound’s potential as a pharmacophore in drug design?
Answer:
- Molecular Docking : Screen against target proteins (e.g., kinases or oxidoreductases) using AutoDock Vina. ’s approach for benzamide-based pharmacophores can guide library design .
- SAR Studies : Synthesize analogs (e.g., varying nitro or chlorophenyl groups) and test bioactivity.
- In Vitro Assays : Use fluorescence polarization or SPR to measure binding affinity.
Advanced: How can crystallographic data resolve ambiguities in the spatial arrangement of functional groups?
Answer:
- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (e.g., methanol/water). provides a template for monoclinic systems (space group P21/n) and hydrogen-bonding analysis .
- Data Interpretation : Software like Olex2 or SHELX refines bond lengths/angles, confirming the imino group’s E/Z configuration.
Basic: What safety protocols are essential when handling this compound in the laboratory?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
